molecular formula C23H15BrN2O B5089036 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile

2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile

Cat. No. B5089036
M. Wt: 415.3 g/mol
InChI Key: WQVBKJCPLOHBMO-CIAFOILYSA-N
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Description

2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs. The compound facilitates the movement of positive charges (holes) from the anode to the emissive layer, resulting in the emission of light.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile is its excellent electroluminescent properties, which make it a promising candidate for OLEDs. However, the compound has limited solubility in common solvents, which can make it difficult to handle in lab experiments.

Future Directions

There are several future directions for research on 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile. One of the most promising directions is the development of new synthesis methods that can improve the yield and solubility of the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile involves the reaction of 2-bromo-4-(2-cyano-2-phenylvinyl)phenol with benzyl chloride in the presence of a base. This reaction results in the formation of the desired compound. The yield of the synthesis process can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the development of organic light-emitting diodes (OLEDs). The compound has been shown to exhibit excellent electroluminescent properties, making it a promising candidate for OLEDs.

properties

IUPAC Name

2-[[2-bromo-4-[(Z)-2-cyano-2-phenylethenyl]phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O/c24-22-13-17(12-21(15-26)18-6-2-1-3-7-18)10-11-23(22)27-16-20-9-5-4-8-19(20)14-25/h1-13H,16H2/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBKJCPLOHBMO-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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